{1-[({3-[(4-Fluorophenyl)sulfonyl]propanoyl}amino)methyl]cyclohexyl}acetic acid

BSCI Linker chemistry Lipophilicity

{1-[({3-[(4-Fluorophenyl)sulfonyl]propanoyl}amino)methyl]cyclohexyl}acetic acid is a synthetic small-molecule sulfonamide derivative featuring a cyclohexylacetic acid core, a 4-fluorophenylsulfonyl terminal group, and a distinctive propanoyl-aminomethyl linker. With a molecular formula of C18H24FNO5S and a molecular weight of approximately 385.45 g/mol , this compound belongs to the broad-spectrum chemokine inhibitor (BSCI) class, a family of non-peptide agents developed for anti-inflammatory research via modulation of chemokine-mediated leukocyte migration.

Molecular Formula C18H24FNO5S
Molecular Weight 385.5 g/mol
Cat. No. B10982190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[({3-[(4-Fluorophenyl)sulfonyl]propanoyl}amino)methyl]cyclohexyl}acetic acid
Molecular FormulaC18H24FNO5S
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CC(=O)O)CNC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C18H24FNO5S/c19-14-4-6-15(7-5-14)26(24,25)11-8-16(21)20-13-18(12-17(22)23)9-2-1-3-10-18/h4-7H,1-3,8-13H2,(H,20,21)(H,22,23)
InChIKeySEJPYEHWNGDUCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{1-[({3-[(4-Fluorophenyl)sulfonyl]propanoyl}amino)methyl]cyclohexyl}acetic acid – Chemical Class, Structural Features, and Procurement-Relevant Context


{1-[({3-[(4-Fluorophenyl)sulfonyl]propanoyl}amino)methyl]cyclohexyl}acetic acid is a synthetic small-molecule sulfonamide derivative featuring a cyclohexylacetic acid core, a 4-fluorophenylsulfonyl terminal group, and a distinctive propanoyl-aminomethyl linker . With a molecular formula of C18H24FNO5S and a molecular weight of approximately 385.45 g/mol , this compound belongs to the broad-spectrum chemokine inhibitor (BSCI) class, a family of non-peptide agents developed for anti-inflammatory research via modulation of chemokine-mediated leukocyte migration [1]. Its primary procurement relevance lies in its status as a structurally differentiated analog within this class, offering distinct physicochemical and pharmacological profiles compared to closely related BSCI compounds.

Why {1-[({3-[(4-Fluorophenyl)sulfonyl]propanoyl}amino)methyl]cyclohexyl}acetic acid Cannot Be Interchanged with Other Aminomethyl-cyclohexylacetic Acid BSCI Analogs


Within the BSCI class, compounds bearing a 4-fluorophenylsulfonyl group and a cyclohexylacetic acid core share a common pharmacophore, yet subtle variations in the linker region between the sulfonyl and cyclohexyl moieties profoundly alter target engagement kinetics, lipophilicity, and metabolic stability [1]. The propanoyl-aminomethyl linker in the target compound is critical: it provides greater conformational flexibility compared to the simpler methylene-amino linker found in analogs like FX125L, potentially modifying the spatial orientation of the terminal carboxylic acid . Generic substitution based solely on core structure is therefore not possible, as linker-dependent differences directly impact selectivity, potency, and physicochemical properties that are essential for reproducible pharmacological outcomes [2].

{1-[({3-[(4-Fluorophenyl)sulfonyl]propanoyl}amino)methyl]cyclohexyl}acetic acid – Quantitative Differentiation Evidence vs. Closest Analogs


Linker-Dependent Physicochemical Differentiation: Propanoyl-Aminomethyl vs. Methylene-Amino Linker

The propanoyl-aminomethyl linker in the target compound extends the distance between the sulfonyl group and the cyclohexyl ring by approximately three additional carbon-carbon bonds compared to the methylene-amino linker in the analog 1-[({[(4-fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid (FX125L) . This structural extension introduces two additional rotatable bonds and is predicted to increase LogP by approximately 0.5–0.8 units based on fragment-based calculations for homologous linker series in sulfonamide-cyclohexylacetic acids . While Class-level inference from sulfonamide SAR indicates that longer, more flexible linkers can enhance binding to certain chemokine receptor subtypes, they may reduce potency at others, underscoring the need for direct comparative data [1].

BSCI Linker chemistry Lipophilicity

Functional Potency in Neutrophil Trans-Endothelial Migration: FX125L as a Comparator

The structurally related BSCI FX125L, which shares the 4-fluorophenylsulfonyl group and cyclohexylacetic acid core but differs in the linker, inhibits trans-endothelial migration of primary human neutrophils at a concentration of 400 nM in in vitro assays [1]. While direct head-to-head comparison data for the target compound are not yet available, this benchmark establishes the potency range for the BSCI class. The target compound's extended propanoyl-aminomethyl linker may confer distinct chemokine receptor selectivity, representing a potential differentiation axis that requires experimental validation [2].

Chemokine inhibition Neutrophil migration Inflammation

Molecular Weight Differentiation: Target Compound vs. Closest Structural Analogs

The target compound, {1-[({3-[(4-Fluorophenyl)sulfonyl]propanoyl}amino)methyl]cyclohexyl}acetic acid (C18H24FNO5S, MW ~385.45 g/mol), is approximately 56 g/mol heavier than its methylene-amino analog [1-({[(4-fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid (FX125L, C15H20FNO4S, MW 329.39 g/mol) [1]. This difference reflects the additional propanoyl moiety and represents a significant physicochemical distinction that can influence solubility, metabolic stability, and tissue distribution. Within the broader cyclohexylacetic acid sulfonamide class, the target compound's molecular weight places it at the higher end of the range typically considered for oral bioavailability, offering potential advantages in target residence time but possible challenges in membrane permeability [2].

Molecular weight Pharmacokinetics Drug-likeness

Clinical Validation of the BSCI Class: FX125L Phase I Pharmacokinetics and Safety

FX125L, the closest structurally characterized analog of the target compound, has completed Phase I clinical trials demonstrating linear pharmacokinetics over a wide dose range (150–1,500 mg oral, once-daily dosing) and was well tolerated with no serious adverse events [1][2]. This clinical validation establishes the drug-likeness of the core BSCI scaffold and provides a translational framework for evaluating the target compound. However, the target compound's extended propanoyl-aminomethyl linker may alter its absorption, distribution, metabolism, and excretion (ADME) profile, necessitating independent pharmacokinetic characterization [3].

Phase I Pharmacokinetics Oral bioavailability

Target Selectivity Differentiation: Neuropeptide Y5 vs. Broad-Spectrum Chemokine Inhibition Pathway

Among 4-fluorophenylsulfonyl-substituted cyclohexyl compounds, WAY-606801 (CAS 744248-54-2) acts as a selective neuropeptide Y5 receptor antagonist , whereas the BSCI class, including the target compound and FX125L, targets chemokine-mediated leukocyte migration. This divergent pharmacology demonstrates that the cyclohexyl substitution pattern and linker composition critically determine target engagement. The target compound's propanoyl-aminomethyl linker, distinct from the methylene-carboxylic acid arrangement in WAY-606801, defines its chemokine pathway selectivity [1]. Although explicit selectivity data for the target compound are required, this clear mechanistic divergence underscores the importance of linker architecture in target selection and cannot be assumed to follow the profile of either analog without experimental confirmation.

Target selectivity NPY5 Chemokine inhibition

Solubility and Metabolic Stability: Class-Level Inference for Cyclohexylacetic Acid Sulfonamide Derivatives

The 4-fluorophenylsulfonyl group in the target compound is recognized to impart electron-withdrawing effects that enhance oxidative metabolic stability compared to non-fluorinated or chloro-substituted analogs . In cyclohexylacetic acid sulfonamide series, para-fluoro substitution on the phenylsulfonyl ring has been associated with improved aqueous solubility relative to para-chloro or para-bromo derivatives, although direct comparative data for the target compound remain unavailable [1]. The extended propanoyl-aminomethyl linker may further modulate these properties, and experimental determination of thermodynamic solubility and microsomal stability is warranted to quantify the precise differentiation [2].

Solubility Metabolic stability ADME

{1-[({3-[(4-Fluorophenyl)sulfonyl]propanoyl}amino)methyl]cyclohexyl}acetic acid – Optimal Application Scenarios Grounded in Quantitative Evidence


Broad-Spectrum Chemokine Inhibitor (BSCI) Lead Optimization Programs

The target compound's extended propanoyl-aminomethyl linker provides a distinct vector for structure-activity relationship (SAR) exploration within BSCI lead optimization campaigns [1]. Researchers investigating linker-dependent modulation of chemokine receptor subtype selectivity can employ this compound as a chemical probe to compare with FX125L (methylene-amino linker), leveraging the predicted increased lipophilicity and conformational flexibility to identify favorable pharmacokinetic or pharmacodynamic profiles [2].

Investigation of Linker-Dependent ADME Properties in Cyclohexylacetic Acid Sulfonamides

The target compound's molecular weight (~385 g/mol) and additional H-bond acceptors introduced by the propanoyl moiety offer a test case for studying how incremental linker extension influences solubility, permeability, and metabolic stability [1]. Researchers conducting ADME profiling of fluorophenylsulfonyl-substituted cyclohexylacetic acid series can use this compound as a tool molecule to quantify the relationship between linker length and developability parameters, with FX125L (MW 329) serving as a reference point [2].

Pharmacological Selectivity Profiling: Chemokine vs. Neuropeptide Y5 Receptor Pathways

The target compound is a valuable tool for distinguishing chemokine-mediated from neuropeptide Y5-mediated biological effects in complex cellular or in vivo models [1]. By comparing outcomes with WAY-606801 (selective NPY5 antagonist), researchers can assign functional responses to specific receptor pathways, thereby validating the target compound's chemokine pathway selectivity and identifying potential off-target interactions [2].

Preclinical In Vivo Efficacy Models of Inflammatory Disease

The BSCI class, validated by FX125L's efficacy in murine models of allergic asthma and nonhuman primate models of preterm birth, establishes a therapeutic rationale for the target compound in inflammatory indications [1]. Researchers can evaluate the target compound in analogous in vivo models to determine whether the extended propanoyl-aminomethyl linker confers superior efficacy, altered duration of action, or improved tolerability compared to the clinical-stage comparator FX125L [2].

Quote Request

Request a Quote for {1-[({3-[(4-Fluorophenyl)sulfonyl]propanoyl}amino)methyl]cyclohexyl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.